molecular formula C15H11Cl B151802 9-(Chloromethyl)anthracene CAS No. 24463-19-2

9-(Chloromethyl)anthracene

Cat. No.: B151802
CAS No.: 24463-19-2
M. Wt: 226.7 g/mol
InChI Key: PCVRSXXPGXRVEZ-UHFFFAOYSA-N
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Description

9-(Chloromethyl)anthracene, also known as this compound, is a useful research compound. Its molecular formula is C15H11Cl and its molecular weight is 226.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications

9-Methyl-10-(chloromethyl)anthracene, a derivative of 9-(Chloromethyl)anthracene, exhibits a transformative property when exposed to certain solvents. Specifically, it transforms into 9-methyl-10-(ethoxymethyl)anthracene in ethanol, which displays strong fluorescence. This property is significant for its potential applications in fluorescence studies and solvent effects investigations, as it demonstrates a notable shift in fluorescence efficiency upon solvent interaction (Tanaka & Ōsugi, 1975).

Synthetic Chemistry

This compound plays a pivotal role in synthetic chemistry, particularly in the synthesis of organic compounds like lepidopterene. A notable achievement is its use in an efficient synthesis process of lepidopterene, highlighting the radical nature of the synthesis process. This implies its potential in radical-based synthesis techniques and the production of various anthracene derivatives (Fernández, Gude, & Lorente, 2001).

High-Performance Liquid Chromatography (HPLC)

The compound's utility extends to analytical chemistry, where 9-chloromethyl anthracene serves as a fluorescent derivatization reagent. It's used for the analysis of carboxylic acids in food samples and the environment, showcasing its relevance in sensitive, high-performance liquid chromatography methods with fluorescence detection (Xie, Yu, Yu, & Deng, 2012).

Polymer Science

In the realm of polymer science, 9,10-bis-(chloromethyl) anthracene, closely related to this compound, is used to study the crosslinking of linear polystyrene. This application is vital for understanding the formation and structural dynamics of network polymers at a molecular level, demonstrating its significance in advanced material science (KrakovyakMark et al., 1984).

Photochemistry

This compound's derivative, 9-(Phenoxymethyl)anthracene, has been studied for its photochemical properties. Under high-intensity laser-jet photolysis, this compound exhibits multiple-photon chemistry, indicating its potential in advanced photochemical applications and the study of radical intermediates and photoinduced electron transfer processes (Adam et al., 1997).

Safety and Hazards

9-(Chloromethyl)anthracene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

There are ongoing studies on the effect of substitution of 9,10-substituted anthracenes . This research could lead to the design of new blue emitting materials .

Biochemical Analysis

Properties

IUPAC Name

9-(chloromethyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVRSXXPGXRVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179220
Record name 9-Chloromethylanthracene
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Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24463-19-2
Record name 9-(Chloromethyl)anthracene
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Record name 9-Chloromethylanthracene
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Record name 24463-19-2
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Record name 9-Chloromethylanthracene
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Record name 9-(chloromethyl)anthracene
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Record name 9-(Chloromethyl)anthracene
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Synthesis routes and methods

Procedure details

To a suspension of 9-anthracenemethanol (50 g, 0.24 mole) in methylene chloride (50 ml), a solution of thionyl chloride (32.3 g, 0.27 mole) in benzene (300 ml) was added, and reacted with stirring for 10 hours under reflux. The reaction mixture was poured into ice-water (500 ml). An organic layer separated was washed with H2O (100 ml×3), dried over anhydrous MgSO4 and evaporated to give 51.2 g of 9-chloromethylanthracene as residual crude orange yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
32.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 9-(chloromethyl)anthracene in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Its reactivity primarily stems from the chlorine atom in its structure. This chlorine atom can readily undergo nucleophilic substitution reactions, making it an excellent alkylating agent.

Q2: How is this compound utilized in analytical chemistry?

A2: this compound is employed as a derivatizing agent in analytical techniques like HPLC (High-Performance Liquid Chromatography). []

Q3: Can you elaborate on the fluorescence properties of this compound derivatives and their significance?

A3: this compound itself exhibits fluorescence, but its derivatives often display enhanced or modified fluorescent properties. This modification arises from the influence of the substituent attached to the chloromethyl group on the anthracene ring. []

Q4: Are there any studies exploring the relationship between the structure of this compound derivatives and their fluorescence?

A4: Yes, investigations into the structure-property relationships of this compound derivatives have revealed a connection between the molecule's structure and its fluorescence intensity. []

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